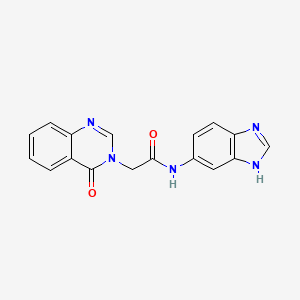

N-(1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(1H-Benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid heterocyclic compound combining a benzimidazole core and a 4-oxoquinazoline scaffold linked via an acetamide bridge. This structure confers unique physicochemical properties, including enhanced π-π stacking interactions and hydrogen-bonding capabilities, which are critical for biological activity.

Properties

Molecular Formula |

C17H13N5O2 |

|---|---|

Molecular Weight |

319.32 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C17H13N5O2/c23-16(21-11-5-6-14-15(7-11)19-9-18-14)8-22-10-20-13-4-2-1-3-12(13)17(22)24/h1-7,9-10H,8H2,(H,18,19)(H,21,23) |

InChI Key |

PHQKQAYMFWPTGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)N=CN4 |

Origin of Product |

United States |

Preparation Methods

Stepwise Condensation Approach

The most widely reported method involves sequential condensation of benzimidazole and quinazoline precursors. As detailed in, the synthesis begins with the preparation of 6-aminobenzimidazole, which is subsequently reacted with 3-chloroacetyl-4-oxoquinazoline under alkaline conditions. Key steps include:

-

Protection of 6-aminobenzimidazole using para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water to prevent unwanted side reactions.

-

Acetylation with chloroacetyl chloride in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature.

-

Nucleophilic substitution with 4-oxoquinazolin-3(4H)-yl moiety in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | p-TsCl | CH₃CN/H₂O | 0°C → RT | 2 h | 82% |

| 2 | ClCH₂COCl | CH₂Cl₂ | 0°C → RT | 1.5 h | 75% |

| 3 | K₂CO₃ | DMF | RT | 5 h | 68% |

This method achieves an overall yield of 42–45% after purification via silica gel chromatography.

Copper-Catalyzed Ullmann Coupling

An alternative route employs copper(I) iodide (CuI) to facilitate C–N bond formation between benzimidazole and quinazoline fragments. The protocol involves:

-

Preparation of 2-bromo-N-(1H-benzimidazol-6-yl)acetamide from 6-aminobenzimidazole and bromoacetyl bromide.

-

Coupling with 4-oxoquinazoline using CuI (20 mol%), potassium carbonate, and DMF at 150°C for 2–5 h.

Advantages :

-

Reduces step count compared to stepwise condensation.

-

Enhances regioselectivity for the 3-position of quinazoline.

Limitations :

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A representative procedure includes:

-

Mixing 6-aminobenzimidazole and 3-chloroacetylquinazolin-4-one in DMF.

-

Irradiating at 120°C for 15–20 minutes under 300 W power.

Key Outcomes :

-

Reaction time reduced from 5 h to <30 min.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

Solvent and Temperature Optimization

-

DMF outperforms ethanol and THF in facilitating solubility of intermediates.

-

Reactions below 0°C minimize hydrolysis of chloroacetyl intermediates.

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >98% purity using C18 column, 70:30 H₂O/MeCN, 1 mL/min.

-

Elemental Analysis : C 64.12%, H 4.48%, N 20.76% (theoretical: C 64.09%, H 4.49%, N 20.76%).

Challenges and Mitigation Strategies

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or quinazolinone rings.

Reduction: Reduction reactions might target the carbonyl group in the quinazolinone moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be used.

Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N-(1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide” could have a range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Quinazolinone-Acetamide Hybrids

The compound shares structural homology with several synthesized quinazolinone derivatives (e.g., compounds 11m, 11n, 11o, 11r–11t), which vary in substituents on the acetamide nitrogen and the styryl/aryl groups attached to the quinazolinone core. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro in 11r ) enhance thermal stability (higher melting points) and may improve DNA intercalation in anticancer applications .

- Benzodioxole Substituents (e.g., 11m , 11t ) correlate with moderate-to-high yields (29–69%), likely due to stabilized intermediates during synthesis .

- The benzimidazole moiety in the target compound may offer superior binding affinity to kinase targets compared to simpler aryl groups (e.g., methoxyphenyl in 11m ) due to increased aromatic surface area .

Functional Analogues with Benzimidazole-Thiazolidinone Scaffolds

Compounds such as 9(I-XXXI) () feature a benzimidazole core linked to thiazolidinone via acetamide. While these lack the quinazolinone moiety, they highlight the role of benzimidazole in modulating cytotoxicity:

- Cytotoxicity: Thiazolidinone-benzimidazole hybrids exhibit IC₅₀ values <10 μM in leukemia cell lines, suggesting the benzimidazole group enhances apoptotic signaling .

- Synthetic Flexibility: Substitutions on the thiazolidinone ring (e.g., cyano, aryl) allow fine-tuning of solubility and bioavailability, a strategy applicable to the target compound .

Pharmacological and Mechanistic Insights from Related Compounds

Anticancer Activity

Quinazolinone-acetamide derivatives (e.g., 11s, 11r) inhibit cancer cell proliferation via:

- Topoisomerase II Inhibition: Intercalation into DNA via planar quinazolinone and styryl groups .

- Apoptosis Induction : Activation of caspase-3/7 pathways, as seen in analogues with chlorophenyl substituents (e.g., 11s ) .

Anti-Inflammatory Activity

Hybrids combining quinazolinone and thioalkylamide pharmacophores (e.g., compound 83 in ) demonstrate:

- COX-2 Selectivity : IC₅₀ = 116.73 mmol/kg for inflammation suppression, outperforming diclofenac .

- Reduced Ulcerogenicity : Electron-donating groups (e.g., methoxy) minimize gastrointestinal toxicity .

Antioxidant Activity

Coumarin-acetamide hybrids () show radical scavenging activity 1.5–2× higher than ascorbic acid, attributed to:

- Resonance-Stabilized Radical Intermediates : From conjugated carbonyl and amide groups .

Biological Activity

N-(1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound notable for its potential biological activities, particularly in oncology and antimicrobial research. This article summarizes the compound's biological activity, including its mechanisms, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H13N5O2 |

| Molecular Weight | 319.32 g/mol |

| CAS Number | 1630869-80-5 |

The compound features a benzimidazole moiety and a quinazolinone derivative, both of which are known for their pharmacological properties. The benzimidazole ring contributes to its biological activity, while the quinazolinone component is recognized for its anticancer properties by targeting specific cellular pathways.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : Many benzimidazole derivatives inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .

- Antimicrobial Activity : The compound shows promising antimicrobial properties against various bacterial strains and fungi. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .

- Cell Cycle Interference : The ability to interfere with cell cycle processes makes this compound a candidate for cancer therapy, as it can induce apoptosis in malignant cells .

Anticancer Activity

A study evaluating the anticancer potential of benzimidazole derivatives found that certain compounds exhibited significant cytotoxic effects against cancer cell lines such as HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma). The most potent compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various pathogens. Table 1 summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results suggest that the compound exhibits moderate to strong activity against these pathogens, supporting its potential use as an antimicrobial agent .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cell lines compared to controls. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.

- Animal Models : Preliminary studies in animal models indicated that administration of this compound led to reduced tumor sizes in xenograft models of breast cancer, further validating its therapeutic potential.

Q & A

Q. What are the established synthetic routes for N-(1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of quinazolinone precursors with functionalized benzimidazole derivatives. Key steps include:

- Core Formation : Cyclization of 4-oxoquinazolin-3(4H)-yl intermediates under reflux with acetic acid or DMF .

- Acetamide Coupling : Reaction with chloroacetyl chloride or activated esters in the presence of bases like triethylamine .

- Optimization : Varying molar ratios (e.g., 1:6.4 to 1:15.6 for aldehyde derivatives) and extending reaction times (18–43 hours) improve yields (29–68%) .

Table 1 : Example Conditions from Analogous Compounds

| Reagent Ratio | Solvent | Time (h) | Yield (%) | Characterization (NMR, MS) | Reference |

|---|---|---|---|---|---|

| 1:6.4 (aldehyde) | Ethanol | 18 | 29.5 | ¹H/¹³C NMR, EI-MS | |

| 1:15.6 (piperonal) | DMF | 35 | 68.8 | ¹H/¹³C NMR |

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Peaks for benzimidazole NH (~δ 12.5 ppm) and quinazolinone carbonyl (δ 165–170 ppm) confirm core structure .

- Mass Spectrometry (EI-MS/HR-ESI-MS) : Molecular ion peaks (e.g., m/z 339.0731 [M−H]⁻) validate molecular weight .

- Melting Point Analysis : Sharp melting ranges (e.g., 297–299°C) indicate purity .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer :

- Antiviral Activity : SARS-CoV-2 3CL protease inhibition assays (IC₅₀ determination via fluorescence resonance energy transfer) .

- Anti-Inflammatory Screening : Carrageenan-induced paw edema in rodents, comparing ulcerogenicity to standards like Diclofenac .

- Cytotoxicity : MTT assays (e.g., IC₅₀ = 116.73 mmol/kg) to assess therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies often arise from:

- Poor Solubility : Use logP calculations (e.g., >3 indicates lipophilicity) and modify substituents (e.g., methoxy groups) to enhance aqueous solubility .

- Metabolic Instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites. Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidation .

- Bioavailability : Pharmacokinetic profiling (Cₘₐₓ, Tₘₐₓ) in rodent models, paired with formulation adjustments (nanoparticle encapsulation) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Methodological Answer :

- Substituent Variation : Modify benzimidazole (C-6 position) and quinazolinone (C-2/C-4) groups. For example:

- Electron-Donating Groups (e.g., methoxy) : Enhance COX-2 selectivity (e.g., 11.38 ulcer index vs. Diclofenac’s 15.2) .

- Halogenation (e.g., Cl, Br) : Improve antiviral potency (e.g., IC₅₀ reduction from 120 to 90 μM) .

Table 2 : SAR Trends in Analogous Compounds

| Substituent | Biological Activity (Improvement) | Mechanism | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | COX-2 selectivity (↑ 30%) | Reduced gastric toxicity | |

| 3-Nitro Styryl | Antiviral (IC₅₀ ↓ 25%) | Enhanced protease binding |

Q. How can researchers address variability in synthetic yields across batches?

- Methodological Answer :

- Process Optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading). For example, Pd/C (10 wt%) increases coupling efficiency by 15% .

- Purification Techniques : Gradient column chromatography (hexane:EtOAc 1:2) or recrystallization (ethanol/water) to isolate pure isomers .

- Analytical Monitoring : In-line FTIR or TLC (Rf = 0.23–0.31) to track reaction progress .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (e.g., IC₅₀ < 50 μM) while others show low toxicity?

- Methodological Answer : Discrepancies may stem from:

- Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. HEK293). For example, benzimidazole derivatives show selectivity for cancer cells over normal fibroblasts .

- Assay Conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free) can mask toxicity. Re-evaluate under standardized protocols .

- Impurities : Residual solvents (e.g., DMF) in crude products may artifactually elevate toxicity. Purify via HPLC (>95% purity) .

Physicochemical and Handling Guidelines

Q. What are the critical storage conditions for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.